molecular formula C11H20N2O3 B3269519 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid CAS No. 511552-46-8

4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid

Cat. No. B3269519
CAS RN: 511552-46-8
M. Wt: 228.29 g/mol
InChI Key: WSVFRGGLURJIMG-UHFFFAOYSA-N
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Description

4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid is a small molecule that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O3 . The structure includes a cyclohexylamino group attached to a carbonyl group, which is further linked to an amino butanoic acid .

Scientific Research Applications

Antimicrobial and Analgesic Activity

4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid derivatives have been studied for their potential antimicrobial and analgesic activities. Research indicates that certain substituted 2-amino-4-aryl-4-oxo-2-butenoic acids, which include the cyclohexylamino group, exhibit moderate antimicrobial and analgesic activities. This makes them relevant in the search for new biologically active substances (Koz’minykh et al., 2004).

Synthesis of Thymidylate Syntheses Inhibitors

4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid is a key intermediate in the synthesis of new thymidylate syntheses inhibitors. Its synthesis involves processes such as nitro reduction and carbonyl reduction, indicating its potential in pharmaceutical applications, particularly in cancer treatment (Yuan Guo-qing, 2013).

Enzyme-linked Immuno-Sorbent Assay (ELISA) Development

Derivatives of 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid have been used to develop an ELISA method for detecting pesticide residues, demonstrating its application in environmental safety and human health monitoring (Jinyi Yang et al., 2008).

Molecular Docking and Vibrational Studies

Molecular docking and vibrational studies of derivatives of 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid provide insights into their structural and electronic properties. This research is crucial in understanding their reactivity and potential applications in nonlinear optical materials (K. Vanasundari et al., 2018).

Solid Phase Synthesis of Carbonylated Peptides

The compound is useful in the solid phase synthesis of carbonylated peptides, a process relevant to the study of peptides modified by oxidative stress, which is associated with various diseases (M. Waliczek et al., 2015).

Future Directions

As for future directions, it’s hard to predict without specific information on the current uses and research surrounding this compound. Given its classification as a gamma amino acid derivative , it could potentially be explored in the field of biochemistry or pharmaceuticals.

properties

IUPAC Name

4-(cyclohexylcarbamoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVFRGGLURJIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid

CAS RN

511552-46-8
Record name 4-(Cyclohexylcarbamoylamino)butanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2N8NLK6Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cold solution of 4-aminobutyric acid (2.16 g, 21 mmol) and catalytic amount of DBU in 22 mL of 1.0 N NaOH, 2.5 g (20 mmol) of cyclohexyl isocyanate were added in one time. The mixture was strongly mixed at room temperature overnight. The reaction was then acidified with concentrated HCl. The formed white solid was collected by filtration. The mixture was purified by chromatography on a silica column (8×3 cm). Elution with a mixture 50:50:1 of hexane:ethyl acetate:acetic acid gave the pure targeted product. The resulting white crystal (3.46 g; yield: 76%) had a mp of 153.0-154.0° C. [M+H]+ 281.18.
Quantity
2.16 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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2.5 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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